1-Isopropyl-1H-benzimidazole-2-carbaldehyde
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Overview
Description
1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H12N2O. It is a derivative of benzimidazole, featuring an isopropyl group at the first position and an aldehyde group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-isopropylbenzimidazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 1-Isopropyl-1H-benzimidazole-2-carboxylic acid.
Reduction: 1-Isopropyl-1H-benzimidazole-2-methanol.
Substitution: Various N-alkylated benzimidazole derivatives.
Scientific Research Applications
1-Isopropyl-1H-benzimidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 1H-benzimidazole-2-carbaldehyde
- 1-Propyl-1H-imidazole-2-carbaldehyde
- 1-Allyl-1H-benzimidazole-2-carbaldehyde
- 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Uniqueness: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde is unique due to the presence of both an isopropyl group and an aldehyde group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Biological Activity
1-Isopropyl-1H-benzimidazole-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a benzimidazole ring with an isopropyl group and an aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
- Molecular Formula : C12H14N2O
- Molecular Weight : Approximately 188.23 g/mol
- Functional Groups : Benzimidazole ring, isopropyl group, aldehyde group
The presence of these functional groups contributes to the compound's reactivity and biological activity, making it a valuable candidate for further research.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily due to its structural features. Some key activities include:
Antimicrobial Activity
This compound and its derivatives have been studied for their antimicrobial properties. The benzimidazole core is prevalent in many FDA-approved drugs, suggesting a strong potential for similar applications.
In one study, derivatives of benzimidazole were tested against various bacterial strains, showing significant inhibitory effects:
- Minimum Inhibitory Concentration (MIC) values demonstrated effectiveness against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) .
Antiproliferative Activity
The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies indicated significant antiproliferative effects against the MDA-MB-231 breast cancer cell line, with some derivatives exhibiting IC50 values as low as 3.2 μM .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Binding : Molecular docking studies suggest that the compound can effectively bind to various receptors, indicating potential as a therapeutic agent .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves reactions that create the benzimidazole framework followed by the introduction of the aldehyde group. This compound can serve as a precursor for synthesizing various bioactive molecules.
Synthetic Route Overview
- Formation of the benzimidazole core through condensation reactions.
- Introduction of the isopropyl group via alkylation methods.
- Functionalization to yield the aldehyde group through oxidation reactions.
Properties
IUPAC Name |
1-propan-2-ylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWMKMLXYMLFPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360074 |
Source
|
Record name | 1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339547-40-9 |
Source
|
Record name | 1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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